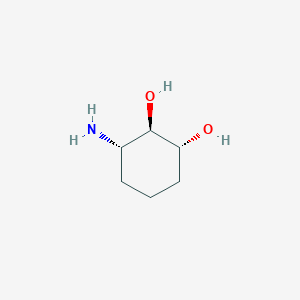![molecular formula C16H27N5 B11744790 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンは、その独特なピラゾール系構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンの合成には、通常、複数段階の有機反応が関与します。出発物質は、多くの場合、置換されたピラゾールであり、制御された条件下でアルキル化およびアミノ化反応を受けます。これらの反応に使用される一般的な試薬には、ハロアルカン、アミン、およびパラジウムまたは銅錯体などの触媒が含まれます。
工業生産方法
工業的な環境では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが使用される場合があります。反応条件は、高収率と純度を確保するために最適化され、多くの場合、自動化反応器やクロマトグラフィーや結晶化などの高度な精製技術の使用が伴います。
化学反応の分析
反応の種類
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化され、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実施できます。
置換: この化合物は、求核置換反応に関与できます。この反応では、官能基が他の求核剤で置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を、酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、および触媒的水素化。
置換: ハロアルカン、アミン、およびその他の求核剤を、適切な触媒の存在下で使用します。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物またはヒドロキシ誘導体を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学的研究の応用
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌または抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: 抗炎症剤または鎮痛剤としての潜在的な治療効果について探索されています。
産業: ポリマーや触媒などの新しい材料の開発に使用されます。
作用機序
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質を含み、生化学的経路の調節につながります。この化合物の効果は、これらの標的への結合によって仲介され、それらの活性を変化させ、生理学的または薬理学的反応をもたらします。
類似化合物の比較
類似化合物
ピラゾール誘導体: 1-フェニル-3-メチル-5-ピラゾロンなどの類似のピラゾール構造を持つ化合物。
アミン: アニリンやベンジルアミンなどの他のアミン含有化合物。
独自性
{[5-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンは、ピラゾール環上の特定の置換パターンとメチル基とプロピル基の両方の存在により、独特です。この構造上の独自性は、その独特の化学的および生物学的特性に貢献し、研究および産業応用にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-methyl-5-pyrazolone.
Amines: Other amine-containing compounds, such as aniline or benzylamine.
Uniqueness
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole rings and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC名 |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C16H27N5/c1-6-7-20-11-16(13(4)19-20)9-17-8-15-10-18-21(12(2)3)14(15)5/h10-12,17H,6-9H2,1-5H3 |
InChIキー |
WVHVMKKZIALVPN-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)
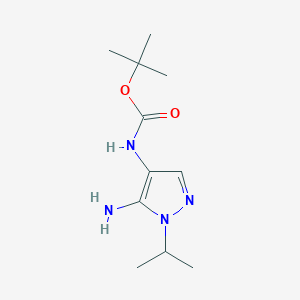
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
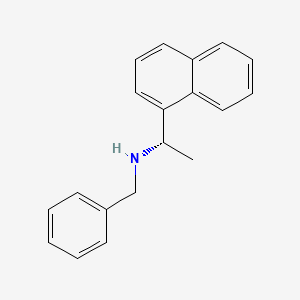
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
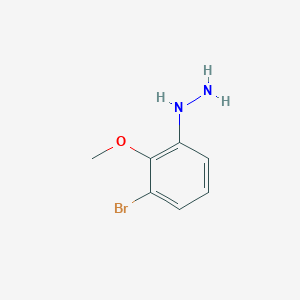
![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
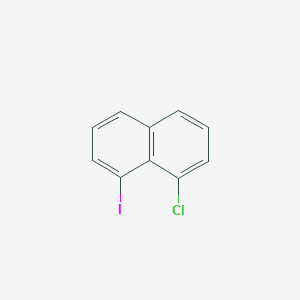
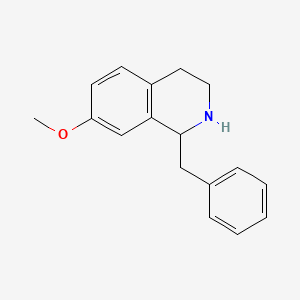
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
